molecular formula C15H8Cl3NO2 B13781078 Pkr inhibitor,negative control

Pkr inhibitor,negative control

Cat. No.: B13781078
M. Wt: 340.6 g/mol
InChI Key: ZJFMARHFPUZEKI-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

The PKR inhibitor, negative control, primarily undergoes substitution reactions due to the presence of reactive halogen atoms in its structure. Common reagents used in these reactions include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions. The major products formed from these reactions are substituted oxindole derivatives . The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions.

Properties

Molecular Formula

C15H8Cl3NO2

Molecular Weight

340.6 g/mol

IUPAC Name

(3E)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3+

InChI Key

ZJFMARHFPUZEKI-XCVCLJGOSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2

Origin of Product

United States

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